molecular formula C16H18N2O6S B6963611 2-[5-[(1,4-Dimethyl-2-oxopyridin-3-yl)sulfamoyl]-2-methoxyphenyl]acetic acid

2-[5-[(1,4-Dimethyl-2-oxopyridin-3-yl)sulfamoyl]-2-methoxyphenyl]acetic acid

Cat. No.: B6963611
M. Wt: 366.4 g/mol
InChI Key: GFGPMQNOXOZXAG-UHFFFAOYSA-N
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Description

2-[5-[(1,4-Dimethyl-2-oxopyridin-3-yl)sulfamoyl]-2-methoxyphenyl]acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a sulfamoyl group attached to a methoxyphenyl acetic acid backbone, with a dimethyl-oxopyridinyl moiety. Its unique structure suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-[(1,4-Dimethyl-2-oxopyridin-3-yl)sulfamoyl]-2-methoxyphenyl]acetic acid typically involves multiple steps:

    Formation of the Pyridinyl Moiety: The starting material, 1,4-dimethyl-2-oxopyridine, can be synthesized through a condensation reaction involving appropriate precursors under controlled conditions.

    Sulfamoylation: The pyridinyl compound is then reacted with a sulfamoyl chloride derivative in the presence of a base such as triethylamine to introduce the sulfamoyl group.

    Methoxyphenyl Acetic Acid Attachment: The intermediate product is further reacted with 2-methoxyphenyl acetic acid under coupling conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

For industrial-scale production, the process would be optimized for yield and purity. This might involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.

    Reduction: Reduction reactions can target the sulfamoyl group, potentially converting it to an amine.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, potentially enhancing the efficiency of metal-catalyzed processes.

    Material Science: Its unique structure may contribute to the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Drug Development: Potential use as a pharmacophore in designing new drugs due to its sulfamoyl and pyridinyl groups, which are common in bioactive molecules.

    Biological Studies: Investigating its effects on cellular processes and pathways, particularly those involving sulfamoyl-containing compounds.

Industry

    Agriculture: Possible applications as a herbicide or pesticide due to its structural similarity to known agrochemicals.

    Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The compound’s mechanism of action would depend on its specific application. In biological systems, it might interact with enzymes or receptors, modulating their activity. The sulfamoyl group could mimic natural substrates or inhibitors, while the pyridinyl moiety might enhance binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide antibiotic.

    Methoxyphenyl Acetic Acid Derivatives: Compounds with similar backbones but different substituents.

    Pyridinyl Derivatives: Compounds containing the pyridinyl moiety but lacking the sulfamoyl group.

Uniqueness

2-[5-[(1,4-Dimethyl-2-oxopyridin-3-yl)sulfamoyl]-2-methoxyphenyl]acetic acid is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-[5-[(1,4-dimethyl-2-oxopyridin-3-yl)sulfamoyl]-2-methoxyphenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O6S/c1-10-6-7-18(2)16(21)15(10)17-25(22,23)12-4-5-13(24-3)11(8-12)9-14(19)20/h4-8,17H,9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGPMQNOXOZXAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C=C1)C)NS(=O)(=O)C2=CC(=C(C=C2)OC)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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